Adenosine-2',3'-O-phenylboronate

Vue d'ensemble

Description

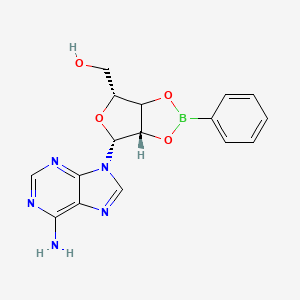

Adenosine-2’,3’-O-phenylboronate is a biomedical molecule with the molecular formula C16H16BN5O4 and a molecular weight of 353.14 g/mol . This compound is known for its profound influence on adenosine receptors and nucleotide metabolism, making it a pivotal molecule in various research fields, including neurotransmission, cardiovascular ailments, and oncology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adenosine-2’,3’-O-phenylboronate can be synthesized through a one-pot polymerization approach. This method involves the use of phenylboronic acid-functionalized polymers, with N,N’-methylbisacrylamide (MBAA) as the crosslinker and dimethyl sulfoxide (DMSO) as the polymerization solvent . The reaction conditions are optimized to achieve high selectivity and binding affinity for cis-diol containing molecules, such as adenosine .

Industrial Production Methods

While specific industrial production methods for Adenosine-2’,3’-O-phenylboronate are not extensively documented, the principles of boronate affinity reaction, which are pH-dependent, can be applied. Under high pH conditions, phenylboronic acid forms a covalent complex with cis-diol groups, which can be dissociated under acidic conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine-2’,3’-O-phenylboronate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving Adenosine-2’,3’-O-phenylboronate are less common.

Substitution: The compound can participate in substitution reactions, particularly involving the phenylboronate group.

Common Reagents and Conditions

Common reagents used in reactions with Adenosine-2’,3’-O-phenylboronate include:

Phenylboronic acid: Used in the synthesis and functionalization of the compound.

Dimethyl sulfoxide (DMSO): Used as a solvent in polymerization reactions.

Major Products Formed

The major products formed from reactions involving Adenosine-2’,3’-O-phenylboronate depend on the specific reaction conditions. For example, binding to thermosensitive copolymers can result in complexes with significant interaction between adenosine and phenylboronate groups.

Applications De Recherche Scientifique

Adenosine-2’,3’-O-phenylboronate has a wide range of scientific research applications, including:

Mécanisme D'action

Adenosine-2’,3’-O-phenylboronate exerts its effects by binding to adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. This binding influences various metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound’s interaction with thermosensitive copolymers also highlights its role in modulating phase transition temperatures and binding affinities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Shares the phenylboronate functional group and is used in similar applications for binding cis-diol containing molecules.

Catechol: Another compound that interacts with phenylboronate groups, used in binding studies.

Uniqueness

Adenosine-2’,3’-O-phenylboronate is unique due to its specific influence on adenosine receptors and its role in nucleotide metabolism. Its ability to bind to thermosensitive copolymers and influence phase transition temperatures sets it apart from other similar compounds.

Activité Biologique

Adenosine-2',3'-O-phenylboronate is a boron-containing derivative of adenosine, a nucleoside that plays critical roles in various biological processes. This compound is notable for its unique interactions with biological molecules, particularly in the context of drug development and therapeutic applications. The following sections will explore its synthesis, binding properties, biological activities, and implications in research.

Synthesis

This compound can be synthesized through various methods involving the protection of hydroxyl groups and subsequent reactions with phenylboronic acid. The synthesis typically involves:

- Protection of Hydroxyl Groups : The 2',3'-cis-diol of adenosine is temporarily protected to facilitate selective reactions.

- Boronic Acid Reaction : The protected adenosine is reacted with phenylboronic acid to form the desired boronate ester.

This method allows for regioselective modifications that enhance the stability and reactivity of the nucleoside derivative during biological assays.

Binding Properties

The binding affinity of this compound to various biological targets has been extensively studied.

- Binding Mechanism : The compound exhibits reversible binding characteristics due to the formation of boronate complexes with hydroxyl groups on biomolecules. This interaction is crucial for its biological activity and can be quantified using models like the Langmuir isotherm, which describes the saturation binding behavior observed at different concentrations .

| Parameter | Value |

|---|---|

| Association Constant (Ka) | 1400 M |

| Saturation Binding (%) | 38% |

Biological Activity

This compound has demonstrated significant biological activities, particularly in modulating receptor functions and influencing cellular signaling pathways.

Receptor Modulation

The compound has been shown to interact with adenosine receptors, particularly the A2A subtype, which is implicated in various physiological processes including neurotransmission and immune response regulation.

- A2A Adenosine Receptor : Research indicates that adenosine binding to A2A receptors can lead to vasodilation and modulation of immune cell activity, making it a target for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .

Case Studies

- Cancer Immunotherapy : Studies have explored the use of adenosine derivatives like this compound as allosteric modulators of A2A receptors to enhance immune responses against tumors . These compounds can restore normal immune function by counteracting the immunosuppressive effects mediated by high levels of endogenous adenosine in the tumor microenvironment.

- Neuropharmacology : In neurological contexts, modulation of A2A receptors by this compound has been linked to potential treatments for Parkinson's disease and depression due to its effects on dopamine signaling pathways .

Research Findings

Recent studies have focused on elucidating the conformational dynamics of A2A receptors upon ligand binding using advanced techniques such as single-molecule fluorescence resonance energy transfer (smFRET). These findings provide insights into how adenosine derivatives like this compound can influence receptor activation states and downstream signaling pathways .

Propriétés

IUPAC Name |

[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHPDTEBVOAG-ZIWBQIBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675537 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-68-3 | |

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.